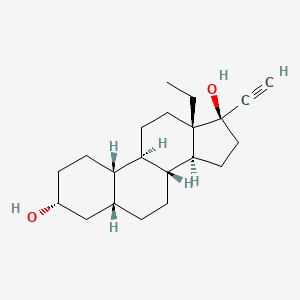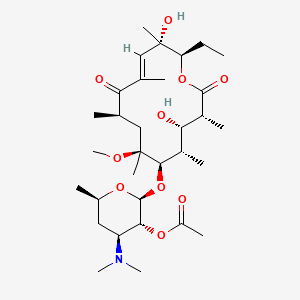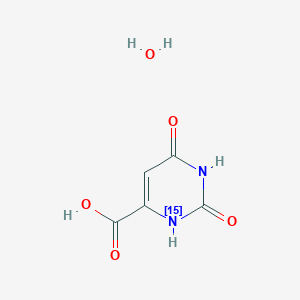![molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4](/img/no-structure.png)
2-[2-Sulfo(ethyl-d4)]pseudourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Sulfo(ethyl-d4)]pseudourea, also known as 2-SEP, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pseudourea, an organic compound that was first synthesized in 1871 by the German chemist Friedrich Wöhler. Since then, 2-SEP has been used in a wide range of research applications, particularly in biochemistry, pharmacology, and medicine. The purpose of
科学的研究の応用
2-[2-Sulfo(ethyl-d4)]pseudourea has been used in a variety of scientific research applications, particularly in biochemistry, pharmacology, and medicine. In biochemistry, 2-[2-Sulfo(ethyl-d4)]pseudourea has been used to study enzyme-catalyzed reactions, as well as to investigate the mechanisms of action of various enzymes. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs. In medicine, it has been used to study the effects of drugs on the human body, as well as to investigate the mechanisms of action of various drugs.
作用機序
The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea is not fully understood, however, it is believed to act as a substrate for various enzymes. Specifically, it is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, it is believed to act as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-Sulfo(ethyl-d4)]pseudourea are not well understood. However, it is believed to act as a substrate for various enzymes, and thus may have an effect on the metabolism of drugs. In addition, it is believed to act as a substrate for the enzyme acetylcholinesterase, and thus may have an effect on the breakdown of acetylcholine, a neurotransmitter.
実験室実験の利点と制限
One of the major advantages of using 2-[2-Sulfo(ethyl-d4)]pseudourea in laboratory experiments is its high solubility in aqueous solution. This allows for easy preparation of solutions for use in experiments. In addition, 2-[2-Sulfo(ethyl-d4)]pseudourea is relatively stable and can be stored for extended periods of time. However, one of the major limitations of using 2-[2-Sulfo(ethyl-d4)]pseudourea in laboratory experiments is its low reactivity. This can make it difficult to study the mechanisms of action of various enzymes and drugs.
将来の方向性
Given the potential of 2-[2-Sulfo(ethyl-d4)]pseudourea in scientific research applications, there are numerous potential future directions for further research. For example, further research could be conducted to investigate the biochemical and physiological effects of 2-[2-Sulfo(ethyl-d4)]pseudourea. In addition, further research could be conducted to investigate the mechanisms of action of various enzymes and drugs in the presence of 2-[2-Sulfo(ethyl-d4)]pseudourea. Finally, further research could be conducted to investigate the potential applications of 2-[2-Sulfo(ethyl-d4)]pseudourea in biotechnology and medicine.
合成法
2-[2-Sulfo(ethyl-d4)]pseudourea is synthesized from pseudourea and ethyl-d4. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is conducted in aqueous solution. The reaction proceeds through a series of steps, beginning with the deprotonation of pseudourea, followed by the nucleophilic addition of ethyl-d4 to the resulting anion. The reaction is then quenched with aqueous acid, resulting in the formation of 2-[2-Sulfo(ethyl-d4)]pseudourea.
特性
| { "1. Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-Sulfo(ethyl-d4)]pseudourea involves the sulfonation of ethyl-d4 pseudourea using sulfur trioxide and water. The resulting sulfonic acid is then reacted with sodium hydroxide to form the sodium salt of 2-[2-Sulfo(ethyl-d4)]pseudourea.", "2. Starting Materials": ["Ethyl-d4 pseudourea", "Sulfur trioxide", "Water", "Sodium hydroxide"], "3. Reaction": [ "Step 1: In a reaction flask, add ethyl-d4 pseudourea and sulfur trioxide in a 1:1 molar ratio.", "Step 2: Add water dropwise to the reaction mixture with stirring until the reaction is complete.", "Step 3: Heat the reaction mixture to 100°C for 1 hour to ensure complete reaction.", "Step 4: Cool the reaction mixture and add sodium hydroxide until the pH is neutral.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the product under vacuum to obtain 2-[2-Sulfo(ethyl-d4)]pseudourea as a white solid." ] } | |
CAS番号 |
1346602-43-4 |
製品名 |
2-[2-Sulfo(ethyl-d4)]pseudourea |
分子式 |
C3H8N2O3S2 |
分子量 |
188.252 |
IUPAC名 |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
InChIキー |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES |
C(CS(=O)(=O)O)SC(=N)N |
同義語 |
2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; 2-(Amidinothio)(ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)



![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)

